molecular formula C11H18N4O B13214172 (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine

Cat. No.: B13214172
M. Wt: 222.29 g/mol
InChI Key: INXQCRFHRGBVND-UHFFFAOYSA-N
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Description

(Z)-({1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine (CAS 2060523-14-8) is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . It features a 1,2,3-triazole core linked to a tetrahydrofuran (oxolane) ring, a structural motif of significant interest in medicinal chemistry. The 1,2,3-triazole scaffold, and the related 1,2,4-triazole class, are recognized as privileged structures in the development of antifungal agents . These compounds often exert their biological activity by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane . The incorporation of a tetrahydrofuran ring is a feature present in certain patented antifungal compounds, suggesting potential for broad-spectrum activity . This combination of structural features makes (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine a valuable building block for researchers investigating novel antifungal therapies, particularly in the context of growing resistance to existing treatments . This product is available for research and development purposes. For specific pricing and availability in various quantities, please contact our sales team. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-[1-(oxolan-3-ylmethyl)triazol-4-yl]-N-propylmethanimine

InChI

InChI=1S/C11H18N4O/c1-2-4-12-6-11-8-15(14-13-11)7-10-3-5-16-9-10/h6,8,10H,2-5,7,9H2,1H3

InChI Key

INXQCRFHRGBVND-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

Preparation Methods

Synthesis of 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its regioselectivity and mild conditions.

  • Step 1: Preparation of an alkyne-functionalized oxolane derivative, such as oxolan-3-ylmethyl alkyne.
  • Step 2: Reaction of this alkyne with an organic azide (e.g., azidomethylamine or similar) under Cu(I) catalysis to yield the 1,4-disubstituted 1,2,3-triazole.

This method ensures the triazole ring is formed with the oxolane substituent at the 1-position.

Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of oxolane-alkyne Alkylation of oxolane with propargyl bromide or similar Oxolane-substituted alkyne
2 CuAAC cycloaddition Cu(I) catalyst, azidomethylamine, solvent (e.g., t-BuOH/H2O), room temp 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-ylmethanamine
3 Imine formation (condensation) Reaction with propanal, mild acid/base catalysis, solvent (e.g., ethanol), controlled temperature (Z)-methylidene(propyl)amine derivative

Detailed Synthetic Procedures

Preparation of Oxolan-3-ylmethyl Alkyne

  • Starting from commercially available tetrahydrofuran (oxolane), selective functionalization at the 3-position can be achieved via lithiation or halogenation followed by substitution.
  • Propargyl bromide or a similar alkyne source is reacted with the oxolane derivative under basic conditions (e.g., NaH, K2CO3) to install the alkyne functionality.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The oxolane-alkyne is reacted with azidomethylamine hydrochloride.
  • CuSO4 and sodium ascorbate are commonly used to generate Cu(I) in situ.
  • The reaction is typically performed in a mixture of tert-butanol and water at ambient temperature.
  • The product is purified by column chromatography or crystallization.

Formation of the (Z)-Methylidene Propylamine

  • The triazolylmethanamine intermediate is dissolved in ethanol.
  • Propanal is added dropwise with stirring.
  • Mild acid catalysis (e.g., acetic acid) promotes imine formation.
  • The reaction mixture is stirred at room temperature or slightly elevated temperature until completion.
  • The product is isolated by evaporation and purified by recrystallization.

Research Data and Characterization

Spectroscopic Data

Technique Data (Expected)
NMR (1H) Signals corresponding to oxolane ring protons (3.5–4.5 ppm), triazole proton (~7.5–8.5 ppm), imine proton (~8.0–8.5 ppm), and propylamine chain (1.0–3.5 ppm)
NMR (13C) Signals for triazole carbons (~120–150 ppm), oxolane carbons (~60–80 ppm), imine carbon (~160–170 ppm), and alkyl carbons (10–60 ppm)
IR Characteristic imine C=N stretch (~1640 cm⁻¹), triazole ring vibrations, oxolane ether C-O-C stretch (~1100 cm⁻¹)
Mass Spectrometry Molecular ion peak consistent with molecular weight; fragmentation pattern confirming substituents

Purity and Yield

  • Typical yields for the CuAAC step range from 70% to 90%.
  • Imine formation yields are generally high (~80–95%) under optimized conditions.
  • Purity is confirmed by HPLC or GC-MS analysis, typically exceeding 95%.

Notes on Stereochemistry and Isomerism

  • The (Z)-configuration of the methylidene group is favored due to intramolecular hydrogen bonding or steric factors.
  • Careful control of reaction conditions is necessary to avoid (E)-isomer formation.
  • Analytical methods such as NMR coupling constants and NOE experiments can confirm stereochemistry.

Summary Table of Preparation Steps

Step No. Reaction Reagents Conditions Yield (%) Key Notes
1 Alkylation of oxolane Oxolane, propargyl bromide, base (NaH) Anhydrous solvent, 0–25°C 75–85 Regioselective substitution at 3-position
2 CuAAC cycloaddition Oxolane-alkyne, azidomethylamine, CuSO4, sodium ascorbate t-BuOH/H2O, room temp, 12–24 h 80–90 High regioselectivity for 1,4-disubstituted triazole
3 Imine formation Triazolylmethanamine, propanal, acetic acid Ethanol, room temp, 4–8 h 85–95 (Z)-isomer favored

Chemical Reactions Analysis

Condensation and Imine Formation

The compound serves as a precursor in Schiff base formation reactions. Its methylideneamine group (-N=CH-) undergoes condensation with:

  • Primary amines to form bis-imine derivatives

  • Carbonyl compounds (e.g., ketones, aldehydes) under acidic catalysis

Representative Reaction:

text
(Z)-Compound + RCHO → (Z)-RCH=N-(Triazole-Oxolane) + H2O

Conditions: Ethanol solvent, 60°C, 6–8 hrs

Oxidation Reactions

The imine bond and triazole ring are susceptible to oxidation:

Oxidizing AgentTarget SiteProductConditions
KMnO₄ (acidic)Imine (-N=CH-)Nitrile (-CN) + Carboxylic acid0°C, H₂SO₄
Ozone (O₃)Triazole ringRing-opened diazocarbonyl compounds-78°C, CH₂Cl₂
H₂O₂ (30%)Oxolane moietyγ-Lactone derivativesRT, 12 hrs

Note: Yields vary based on stoichiometry but are typically >65% for KMnO₄-mediated pathways.

Reduction Pathways

Selective reductions target distinct functional groups:

3.1 Imine Reduction

  • Reagent: NaBH₄/MeOH

  • Product: Secondary amine (-NH-CH₂-)

  • Mechanism: Hydride transfer to imine carbon

3.2 Triazole Ring Hydrogenation

  • Reagent: H₂/Pd-C (10 atm)

  • Product: Partially saturated triazoline intermediate

  • Selectivity: 1,2,3-Triazole → 1,2,3-Triazoline (86% conversion)

Cycloaddition Reactions

The triazole moiety participates in copper-catalyzed click chemistry:

4.1 Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

text
(Z)-Compound + R-C≡CH → 1,4-Disubstituted Triazole

Conditions:

  • CuI (10 mol%), DMF/H₂O (1:1), 25°C

  • Reaction time: 2–4 hrs

Key Data:

Azide TypeConversion (%)Purity (%)
Alkyl azide9889
Aryl azide9585
Sugar azide9278

Acid/Base-Mediated Transformations

5.1 Protonation of Imine Nitrogen

  • Effect: Enhanced electrophilicity at C=N bond

  • Applications: Facilitates nucleophilic attacks by alcohols/thiols

5.2 Oxolane Ring Opening

  • Reagent: HBr (48%)

  • Product: Bromohydrin derivative

  • Conditions: Reflux, 3 hrs

Functional Group Interconversion

6.1 Methylidenamine to Amide

  • Reagent: Ac₂O, Pyridine

  • Product: Acetylated derivative

  • Yield: 74% (NMR-confirmed)

6.2 N-Alkylation

  • Reagent: CH₃I, K₂CO₃

  • Site: Propylamine nitrogen

  • Product: Quaternary ammonium salt

Stability Under Environmental Conditions

FactorEffectHalf-Life
UV light (254 nm)Decomposition via C=N cleavage48 hrs
pH 2–3 (aqueous)Imine hydrolysis to aldehyde72 hrs
pH 10–12Oxolane ring degradation24 hrs

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active triazole derivatives and functional materials. Ongoing research focuses on optimizing reaction selectivity using flow chemistry approaches .

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biology and Medicine

    Drug Development: The triazole ring is a common motif in pharmaceuticals, and this compound could serve as a scaffold for the development of new drugs.

    Biological Probes: It can be used in the design of probes for studying biological processes, such as enzyme activity or protein interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing flexibility or thermal stability.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine exerts its effects depends on its application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity. The triazole ring can mimic natural substrates or inhibitors, leading to specific biological effects.

    Pathways Involved: The compound could influence metabolic pathways, signal transduction, or gene expression, depending on its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Amines and Schiff Bases

(a) [1-(Oxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Dihydrochloride
  • Structure : Shares the oxolane-triazole core but lacks the imine group, instead featuring a primary amine.
  • Properties : The dihydrochloride salt form improves water solubility, making it a versatile building block in organic synthesis .
  • Applications : Used as a precursor for pharmaceuticals or ligands.
(b) N-(3-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}propyl)-1,1,1-trifluoromethanesulfonamide
  • Structure : Integrates a pyrimidine-triazole hybrid with a sulfonamide group.
  • Key Difference : The sulfonamide moiety enhances electrophilic reactivity compared to the target compound’s imine.

Tris-Triazole Ligands in Catalysis

(a) Tris(benzyltriazolemethyl)amine (TBTA)
  • Structure : Three benzyl-triazole arms attached to a central amine.
  • Applications : Widely used in CuAAC to stabilize Cu(I), enabling efficient click chemistry. Requires high catalyst loading (~1–10 mol%) .
(b) Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
  • Structure : Hydrophilic hydroxypropyl substituents enhance water solubility.
  • Applications : Ideal for bioconjugation in aqueous media. The target compound’s oxolane group may mimic this solubility but with reduced polarity .

Tacrine-1,2,3-Triazole Hybrids

  • Structure : Combines triazole with tacrine (a cholinesterase inhibitor). Example: 7-Chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine.
  • Biological Activity : Exhibits anti-acetylcholinesterase (AChE) activity (IC50 = 0.521 μM). The target compound’s imine group could similarly interact with enzyme active sites, though empirical data are lacking .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Activity References
(Z)-Target Compound Triazole-imine Oxolan-3-ylmethyl, propylamine ~236 (estimated) Potential enzyme inhibition
[1-(Oxolan-3-yl)triazol-4-yl]methanamine Triazole-amine Oxolan-3-ylmethyl, NH2·2HCl N/A Chemical precursor
TBTA Tris-triazole-amine Three benzyl groups ~658 CuAAC catalysis
THPTA Tris-triazole-amine Three hydroxypropyl groups ~520 Bioconjugation in water
Tacrine-triazole hybrid (5l) Triazole-tacrine 4-Methoxybenzyl, chloroacridine ~455 AChE inhibition (IC50 = 0.521 μM)

Research Findings and Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels tert-butyl analogs (e.g., tert-Butyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine), utilizing CuAAC and imine condensation .
  • Biological Potential: Triazole-imine scaffolds in analogs show enzyme inhibition (e.g., ThDP-dependent enzymes ), suggesting possible bioactivity for the target compound.
  • Limitations : Empirical data on the Z-isomer’s stability, solubility, and reactivity are absent. Comparative studies with E-isomers are needed to evaluate configuration-dependent properties.

Biological Activity

(Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H18_{18}N4_{4}O
  • Molecular Weight : 234.30 g/mol
  • CAS Number : 1249732-62-4

The biological activity of (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its pharmacological efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. The mechanism involves inhibition of key bacterial enzymes involved in cell wall synthesis, similar to other triazole derivatives that target the MurA enzyme in peptidoglycan biosynthesis.

Antibacterial Efficacy

A study evaluated the compound's antibacterial activity against several strains of bacteria, including Escherichia coli and Clostridioides difficile. The results indicated that (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 0.125 to 1 µg/mL against C. difficile strains .

Cytotoxicity and Safety Profile

In vitro studies assessed the cytotoxicity of the compound on human colon cells (Caco-2). The findings suggested a high safety profile with minimal cytotoxic effects, indicating its potential for therapeutic applications without adverse effects on normal human cells .

Case Studies

Study ReferenceBacterial StrainMIC (µg/mL)Notes
C. difficile0.125 - 1Bactericidal effect observed
E. coliNot specifiedInhibition linked to MurA enzyme

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (Z)-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)(propyl)amine, and how can reaction conditions be optimized?

The compound’s 1,2,3-triazole core suggests the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. Key steps include:

  • Azide precursor preparation : Functionalize the oxolane (tetrahydrofuran) moiety with a propargyl group to enable cycloaddition.
  • CuAAC reaction : Use copper(I) bromide (0.1–0.2 equiv) with a base (e.g., cesium carbonate) in polar solvents like DMSO at 35–50°C for 24–48 hours .
  • Purification : Employ gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product. Yield optimization may require adjusting catalyst loading, temperature, or solvent polarity.
  • Characterization : Validate via 1H^1H NMR (e.g., triazole proton at δ 7.5–8.5 ppm) and HRMS .

Advanced: How can X-ray crystallography combined with SHELXL refinement resolve structural ambiguities in this compound?

  • Crystal growth : Use slow evaporation from a solvent mixture (e.g., ethanol/water) to obtain single crystals.
  • Data collection : Employ synchrotron or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL :
    • Solve the phase problem via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) .
    • Refine hydrogen bonding networks and torsional angles iteratively, using restraints for disordered moieties (e.g., oxolane ring) .
  • Validation : Check for R-factor convergence (<5%) and plausible thermal displacement parameters.

Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • 1H^1H and 13C^{13}C NMR : Identify the triazole proton (δ ~8.0 ppm), oxolane methylene (δ 3.5–4.0 ppm), and propylamine signals (δ 1.0–2.5 ppm) .
  • IR spectroscopy : Confirm imine (C=N stretch ~1600–1650 cm1^{-1}) and triazole (C-N ~1450 cm1^{-1}) groups .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .

Advanced: How do DFT calculations elucidate the electronic properties and reactivity of this compound?

  • Geometry optimization : Use the B3LYP/6-311G(d,p) basis set to compute equilibrium geometry, comparing bond lengths/angles with crystallographic data .
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic triazole sites).
  • Electrostatic potential (ESP) maps : Identify electron-deficient regions (e.g., imine group) for nucleophilic attack .
  • Thermodynamic properties : Calculate Gibbs free energy and enthalpy at varying temperatures to assess stability.

Data Contradiction: How should discrepancies between experimental spectral data and computational predictions be addressed?

  • Cross-validation : Compare experimental 1H^1H NMR shifts with DFT-predicted chemical shifts (GIAO method).
  • Conformational analysis : Use molecular dynamics (MD) simulations to account for dynamic effects in solution vs. static crystal structures .
  • Error sources : Check for solvent effects in NMR or crystal-packing forces in XRD that may deviate from gas-phase DFT models.

Advanced: What role do hydrogen bonds and supramolecular interactions play in this compound’s crystal packing?

  • Intramolecular interactions : Stabilize the Z-configuration via C–H···N bonds between the triazole and imine groups, forming S(6) ring motifs .
  • Intermolecular networks : Amine N–H···N and C–H···O bonds create zigzag chains (R22_2^2(8) motifs) along the c-axis, while N–H···O links stack into 2D sheets .
  • Impact on properties : These interactions may influence solubility and melting behavior (e.g., mp ~138–139°C for analogous triazoles) .

Basic: How can regioselectivity be ensured during the synthesis of the 1,2,3-triazole core?

  • CuAAC specificity : Copper catalysts favor 1,4-regioisomers, whereas ruthenium-based systems yield 1,5-products.
  • Monitoring : Use TLC or LC-MS to detect side products. Adjust reaction time/temperature to minimize byproducts .

Advanced: How can this compound’s structural features be evaluated for ligand design in catalytic systems?

  • Triazole coordination : The 1,2,3-triazole’s N3 atom can bind transition metals (e.g., CuI^I) for catalysis, akin to tris(triazolylmethyl)amine ligands (e.g., THPTA) .
  • Tuning solubility : The oxolane group enhances hydrophilicity, potentially improving aqueous-phase catalytic activity.
  • Activity assays : Test catalytic efficiency in model reactions (e.g., azide-alkyne cycloaddition) under varying pH and solvent conditions .

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